1,2,4-Trichloro-5-(trifluoromethoxy)benzene
Overview
Description
1,2,4-Trichloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl3F3O It is a derivative of benzene, characterized by the presence of three chlorine atoms and one trifluoromethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to achieve higher yields and purity levels .
Chemical Reactions Analysis
1,2,4-Trichloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically yields derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
1,2,4-Trichloro-5-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1,2,4-Trichloro-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and trifluoromethoxy groups, which can stabilize intermediates and transition states . In biological systems, its mechanism of action would involve interactions with specific molecular targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
1,2,4-Trichloro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,2,4-Trichlorobenzene: Lacks the trifluoromethoxy group, making it less reactive in certain chemical reactions.
1,2,4-Trifluorobenzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
1,2,4-Trichloro-5-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic properties and reactivity.
Properties
IUPAC Name |
1,2,4-trichloro-5-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLMIPDUIQKAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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